Potassium 5-hydroxy-5-phenylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

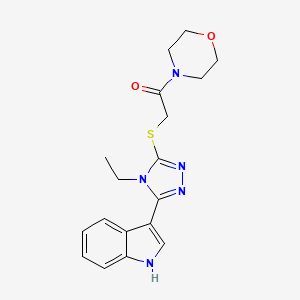

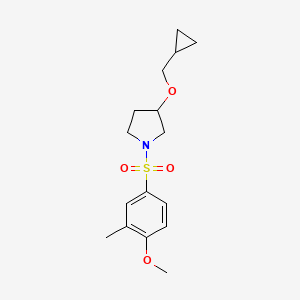

Potassium 5-hydroxy-5-phenylpentanoate is a chemical compound with the molecular formula C11H13KO3 and a molecular weight of 232.32 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of Potassium 5-hydroxy-5-phenylpentanoate is determined by its molecular formula, C11H13KO3 . The compound includes a potassium ion (K+), which is part of the salt data .Physical And Chemical Properties Analysis

Potassium 5-hydroxy-5-phenylpentanoate is a powder at room temperature . It has a molecular weight of 232.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Desaromatisation Reaction and Synthesis of Spiro‐[5:5]‐undecadien‐(1,4)‐on‐(3):

- Dreiding (1957) reported that by heating a dilute solution of the potassium salt of 5-(p-hydroxyphenyl)-1-bromopentane, it is possible to obtain spiro-[5:5]-undeca-1,4-diene-3-one in good yield, showcasing a desaromatisation reaction where a phenolic ring is changed into a cyclohexadienone (Dreiding, 1957).

Synthesis of 3-Hydroxy-3-methyl-5-phenylpentanoic Acid:

- A study by Stoermer and Pinhey (1998) involves the synthesis of 3-hydroxy-3-methyl-5-phenylpentanoic acid, showcasing a process where Ethyl 3-hydroxy-3-methyl5-phenylpentanoate is refluxed with potassium hydroxide (Stoermer & Pinhey, 1998).

Cation Transport across Bulk Liquid Organic Membranes:

- Bürger and Seebach (1993) used derivatives of 3-hydroxybutanoic acid and a cyclic trimer of 3-hydroxypentanoic acid for the transport of potassium picrate across a bulk liquid membrane, exploring their ionophore properties (Bürger & Seebach, 1993).

Structural and Spectroscopic Analysis:

- Iramain, Davies, and Brandán (2019) conducted a study on the structural and spectroscopic differences among potassium 5-hydroxypentanoyltrifluoroborate salt, providing insights into its chemical behavior and stability (Iramain, Davies, & Brandán, 2019).

Stereocontrolled Solution and Solid Phase Enolate Alkylations and Hydroxylations:

- Hanessian, Ma, and Wang (1999) reported on the stereocontrolled conjugate additions and enolate hydroxylations of potassium enolates of γ-alkoxy-α-methyl pentanoates, significant in polypropionate unit construction (Hanessian, Ma, & Wang, 1999).

Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate:

- Żądło et al. (2016) explored the biocatalytic stereoselective synthesis of ethyl 3-hydroxy-5-phenylpentanoate from its prochiral ketone, indicating its potential in producing stereocomplementary catalysts for pharmaceutical applications (Żądło et al., 2016).

Safety and Hazards

The safety information available indicates that Potassium 5-hydroxy-5-phenylpentanoate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .

properties

IUPAC Name |

potassium;5-hydroxy-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3.K/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPFIOYULOXZDB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)[O-])O.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13KO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-hydroxy-5-phenylpentanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690736.png)

![4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride](/img/structure/B2690739.png)

![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)

![Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2690743.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2690746.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)amino]acetamide](/img/structure/B2690748.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690750.png)